Sodium acetate-18O2

Catalog No.
S844531
CAS No.
66012-98-4
M.F
C2H3NaO2
M. Wt
86.034
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-18O2

CAS Number

66012-98-4

Product Name

Sodium acetate-18O2

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

86.034

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2;

InChI Key

VMHLLURERBWHNL-MZCPDTSISA-M

SMILES

CC(=O)[O-].[Na+]

Synonyms

Acetic-18O2 Acid, Sodium Salt;

Sodium acetate-18O2 is a stable isotope-labeled compound formed by substituting the normal oxygen isotope (O16) in sodium acetate with the heavier oxygen isotope (O18). Its chemical formula is C₂H₃NaO₂, and it has a molar mass of 86.04 g/mol. Sodium acetate-18O2 is typically a white, odorless solid that is highly soluble in water. This compound is primarily utilized in scientific research due to its unique isotopic labeling, which allows for tracking and studying various biochemical processes and reactions.

  • Mild irritant: Eye and skin contact with sodium acetate may cause mild irritation [].
  • Dust inhalation: Inhalation of sodium acetate dust can irritate the respiratory tract [].
  • Incompatible materials: Sodium acetate can react violently with strong acids and oxidizers [].

Buffering:

Sodium acetate is a widely used buffering agent in scientific research. Its ability to maintain a stable pH within a specific range (3.6-5.6) makes it ideal for various applications, including:

  • Biochemistry: Maintaining the optimal pH for enzymatic reactions and protein stability
  • Molecular biology: During nucleic acid purification and precipitation, protein crystallization, and DNA microarray studies

Analytical Techniques:

Sodium acetate plays a crucial role in various analytical techniques:

  • Gel staining in protein gel electrophoresis: It enhances the visualization of protein bands on gels
  • High-performance liquid chromatography (HPLC): It acts as an ion-pairing agent, improving the separation of specific molecules
  • Mordant dyeing: It acts as a mordant, which helps dyes bind more effectively to fabrics

Other Applications:

Beyond the aforementioned applications, sodium acetate finds use in:

  • Microbiology: As an antimicrobial agent, it can extend the shelf life of certain food products
  • Medicine: As an electrolyte replenisher and for treating metabolic acidosis
Similar to its non-isotopically labeled counterpart, sodium acetate. Some notable reactions include:

  • Substitution Reactions: Sodium acetate-18O2 can react with alkyl halides to form esters. For instance:
    C3H3COONa+BrCH2CH3C3H3COOCH2CH3+NaBr\text{C}_3\text{H}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{C}_3\text{H}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Thermal Decomposition: Under high temperatures, sodium acetate-18O2 can decompose to produce methane when reacted with sodium hydroxide:
    C3H3COONa+NaOHCH4+Na2CO3\text{C}_3\text{H}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3

These reactions highlight the versatility of sodium acetate-18O2 in organic synthesis and its potential applications in metabolic studies.

Sodium acetate-18O2 plays a significant role in biological research, particularly in metabolic studies. The use of the O18 isotope allows researchers to trace the incorporation of carbon and oxygen into metabolic pathways, providing insights into enzyme kinetics and metabolic flux. This isotopic labeling assists in understanding how substrates are metabolized in various biological systems, including mammalian cells and microbial cultures.

Sodium acetate-18O2 can be synthesized through several methods:

  • Reaction with Oxygen Isotope: The primary method involves reacting sodium acetate with O18-enriched oxygen gas under controlled laboratory conditions. This method ensures that the oxygen atoms in the acetate group are specifically labeled with the O18 isotope .
  • Triethyl Orthoacetate Method: Another synthesis route involves using triethyl orthoacetate and sodium methylate under specific reaction conditions (e.g., toluene-4-sulfonic acid as a catalyst) to yield sodium acetate-18O2 .

These synthesis methods require specialized equipment and conditions typically found in research laboratories.

Sodium acetate-18O2 has several important applications:

  • Metabolic Studies: It is widely used as a tracer in metabolic research to study enzyme activity and metabolic pathways.
  • Catalysis Research: The compound aids in understanding catalytic mechanisms by allowing scientists to track reaction intermediates through isotopic labeling.
  • Environmental Studies: Sodium acetate-18O2 can be used to investigate biogeochemical cycles, particularly those involving carbon and oxygen transformations.

Research involving sodium acetate-18O2 often focuses on its interactions with various biological molecules and enzymes. By incorporating this compound into experimental designs, researchers can elucidate how different enzymes catalyze reactions involving acetates or related substrates. Interaction studies typically employ advanced techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to monitor changes in reaction dynamics due to the presence of the isotopically labeled compound.

Several compounds share structural similarities with sodium acetate-18O2, primarily other salts of acetic acid or derivatives containing isotopes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium AcetateC₂H₃NaO₂Commonly used buffer; not isotopically labeled
Potassium AcetateC₂H₃KO₂Similar buffering properties; potassium salt
Calcium AcetateC₄H₆CaO₄Used as a food additive; provides calcium ions
Acetic AcidC₂H₄O₂Parent compound for all acetates; used widely in industry
Sodium Acetate-D4C₂D₃NaO₂Deuterated version for NMR studies

Sodium acetate-18O2 is unique due to its specific isotopic labeling with O18, which provides distinct advantages for tracing biochemical pathways that are not available with other similar compounds. Its application in metabolic studies makes it particularly valuable for researchers investigating enzyme mechanisms and metabolic fluxes.

The development of sodium acetate-18O2 as a research tool emerged from the broader evolution of stable isotope methodology in the mid-20th century. Early pioneering work established the theoretical foundation for oxygen-18 isotope effects and their detection through advanced analytical techniques. The synthesis of this compound represented a significant advancement in isotope chemistry, requiring sophisticated methodological approaches to achieve the high levels of isotopic enrichment necessary for meaningful research applications.

A convenient synthesis method for sodium acetate-18O2 was developed utilizing dry triethyl orthoacetate and anhydrous potassium carbonate, resulting in sodium acetate with a chemical purity of 91% as confirmed through mass spectroscopic and isotopic dilution assays. This synthetic approach marked a crucial milestone in making the compound accessible for widespread research applications. The development of reliable synthetic routes enabled researchers to obtain sodium acetate-18O2 with isotopic enrichment levels reaching 95 atom percent oxygen-18, as currently available from commercial suppliers.

The significance of sodium acetate-18O2 in isotope chemistry extends beyond its synthetic accessibility to its fundamental role in advancing our understanding of isotopic fractionation effects. Research has demonstrated that oxygen-18 isotopes produce measurable changes in nuclear magnetic resonance chemical shifts of neighboring nuclei, with these isotopic shifts being detectable in carbon-13 nuclear magnetic resonance spectra. The magnitudes of oxygen-18-induced isotope shifts in carbon-13 nuclear magnetic resonance spectra of ketones and aldehydes have been shown to range from approximately 0.05 parts per million to 0.03 parts per million for the carbon attached to oxygen-18, with variations dependent on molecular structure and electronic environment.

Chemical Properties and Structural Characteristics

The molecular formula of sodium acetate-18O2 is C2H3NaO2, with both oxygen atoms being the oxygen-18 isotope, resulting in a molecular weight of 86.03 grams per mole. The compound maintains the same fundamental chemical properties as its non-labeled counterpart while providing the distinctive isotopic signature necessary for tracing studies. The International Union of Pure and Applied Chemistry name for this compound is sodium acetate, with the structural formula represented as CH3C18O2Na, where the asterisks denote the positions of oxygen-18 incorporation.

The Chemical Abstracts Service number for sodium acetate-18O2 is 66012-98-4, distinguishing it from unlabeled sodium acetate which carries the registry number 127-09-3. The compound exists as a solid at room temperature with a melting point exceeding 300 degrees Celsius upon decomposition, similar to its unlabeled counterpart. Commercial preparations typically achieve isotopic purity levels of 95 atom percent oxygen-18, with chemical purity reaching 98 percent in high-grade preparations.

Sodium acetate-18O2 represents a specialized isotopically labeled derivative of sodium acetate, characterized by the incorporation of oxygen-18 isotopes at both carboxyl oxygen positions [1]. The compound bears the molecular formula CH3C18O2Na, distinguishing it from the conventional sodium acetate through its enhanced molecular weight of 86.03 grams per mole compared to the standard 82.034 grams per mole [2]. The Chemical Abstracts Service registry number 66012-98-4 uniquely identifies this isotopically enriched compound [1] [2].

The structural composition features a sodium cation associated with an acetate anion where both oxygen atoms in the carboxyl group are replaced with oxygen-18 isotopes [1]. The compound maintains the fundamental acetate backbone with a methyl group attached to the carboxyl carbon, preserving the characteristic properties of acetate while introducing isotopic labeling capabilities [2]. The International Union of Pure and Applied Chemistry name follows the standard nomenclature as sodium acetate, with the isotopic specification denoted through the 18O2 designation [1].

PropertyValue
Molecular FormulaCH3C18O2Na
Molecular Weight86.03 g/mol
Chemical Abstracts Service Number66012-98-4
Isotopic Enrichment95 atom % 18O
Chemical Purity98%
International Chemical Identifier KeyVMHLLURERBWHNL-MZCPDTSISA-M

The simplified molecular-input line-entry system notation for sodium acetate-18O2 is represented as [Na+].CC([18O-])=[18O], explicitly indicating the positioning of the oxygen-18 isotopes within the molecular structure [2]. This isotopic labeling provides distinctive analytical advantages for research applications requiring isotopic discrimination [1].

Crystallographic and Structural Analysis

Structural investigations of sodium acetate and related compounds provide insights into the crystallographic characteristics of sodium acetate-18O2 [10] [11]. Neutron and X-ray diffraction studies on concentrated aqueous sodium acetate solutions reveal specific intramolecular structural parameters within the acetate ion [11]. The carbon-oxygen bond lengths in the carboxyl group measure 1.24 angstroms, while the carbon-carbon bond length extends to 1.51 angstroms [11]. The oxygen-carbon-oxygen angle within the carboxyl group adopts a configuration of 126 degrees [11].

Crystallographic analysis of related acetate compounds demonstrates that sodium acetate typically adopts monoclinic crystal systems [10] [12]. In crown ether complexes of potassium acetate, which provide structural analogies, the space group P21/c has been observed [12]. The coordination environment around the sodium ion in aqueous solution shows characteristic hydration patterns with sodium-water distances of approximately 2.39 angstroms and coordination numbers of 4.7 water molecules [11].

Crystallographic ParameterValue
Crystal SystemMonoclinic (for related compounds)
Space GroupP21/c (for crown ether complexes)
Carbon-Oxygen Bond Length1.24 Å
Carbon-Carbon Bond Length1.51 Å
Oxygen-Carbon-Oxygen Angle126°
Hydration Structure Distance2.39 Å
Coordination Number4.7

The structural arrangement of sodium acetate in solid form exhibits characteristic hydrogen bonding patterns that influence the overall crystal packing [10] [12]. These structural features remain fundamentally unchanged in the oxygen-18 labeled variant, with isotopic substitution having minimal impact on bond lengths and angles [11].

Isotopic Enrichment and Purity Considerations

Sodium acetate-18O2 demonstrates exceptional isotopic enrichment levels, typically achieving 95 atom percent oxygen-18 content [1] [2] [5]. This high degree of enrichment ensures effective isotopic labeling for analytical applications while maintaining chemical purity standards of 98 percent [5]. The isotopic purity represents a critical parameter for applications requiring precise isotopic discrimination [19].

Commercial preparations of sodium acetate-18O2 undergo rigorous quality control procedures to verify both isotopic enrichment and chemical purity [2] [5]. The mass shift of +4 atomic mass units relative to the natural abundance compound provides a distinctive analytical signature [2]. This mass difference enables facile identification and quantification in mass spectrometric analyses [1].

Synthesis methodologies for sodium acetate-18O2 involve the utilization of oxygen-18 enriched water and appropriate precursor compounds [8] [33]. The preparation typically employs triethyl orthoacetate in combination with anhydrous potassium carbonate to achieve high isotopic incorporation while maintaining chemical integrity [8]. Quality assessment procedures include mass spectroscopic verification and isotopic dilution assays to confirm the achieved enrichment levels [8].

Isotopic ParameterSpecification
Oxygen-18 Enrichment95 atom %
Chemical Purity98%
Mass ShiftM+4
Number of 18O Atoms2
Parent Compound Chemical Abstracts Service127-09-3

Storage conditions require maintenance at room temperature while protecting from light and moisture to preserve isotopic integrity [22]. The hygroscopic nature of the compound necessitates careful handling to prevent isotopic exchange with atmospheric water [22].

Physicochemical Properties

Sodium acetate-18O2 exhibits physicochemical properties that closely parallel those of conventional sodium acetate, with minor modifications attributable to isotopic substitution [22] [25]. The compound appears as a white crystalline powder with characteristic hygroscopic properties [22]. The melting point occurs above 300 degrees Celsius with accompanying decomposition, indicating thermal stability under normal handling conditions [2] [22].

Density measurements reveal values of 1.528 grams per cubic centimeter for the crystalline material, with bulk density ranging from 320 to 470 kilograms per cubic meter [22]. The compound demonstrates exceptional water solubility, with dissolution capacity reaching 246 grams per liter at standard temperature conditions [22] [24]. Aqueous solutions exhibit slightly alkaline characteristics with pH values ranging from 8.5 to 9.9 at concentrations of 246 grams per liter [22].

Physical PropertyValue
Physical StateSolid
AppearancePowder
ColorWhite
Melting Point>300°C (decomposition)
Flash Point>250°C (closed cup)
Density1.528 g/cm³
Bulk Density320-470 kg/m³
Water Solubility246 g/L
pH (aqueous solution)8.5-9.9 (at 246 g/L, 25°C)
Auto-ignition Temperature600°C

The thermal behavior of sodium acetate-18O2 follows patterns consistent with the parent compound, showing thermal decomposition at elevated temperatures [22]. Flash point determinations indicate values exceeding 250 degrees Celsius in closed cup testing, while auto-ignition occurs at approximately 600 degrees Celsius [22]. These thermal characteristics support safe handling and storage under normal laboratory conditions [22].

Mass Spectral Characteristics

Mass spectrometric analysis of sodium acetate-18O2 reveals distinctive spectral features that enable unambiguous identification and quantification [1] [17]. The primary characteristic involves a mass shift of +4 atomic mass units compared to natural abundance sodium acetate, resulting from the incorporation of two oxygen-18 atoms [2]. This mass difference provides a clear analytical signature in mass spectral data [1].

Electron ionization mass spectrometry of sodium acetate demonstrates fragmentation patterns that include molecular ion peaks and characteristic fragment ions [17]. For sodium acetate-18O2, these fragmentation pathways remain fundamentally unchanged, with all oxygen-containing fragments exhibiting corresponding mass shifts [17]. The isotopic pattern in the mass spectrum reflects the high oxygen-18 enrichment, with minimal contributions from natural abundance isotopes [1].

Electrospray ionization techniques facilitate the formation of various ionic species including sodiated adducts and cluster ions [26] [29]. In positive ion mode, sodium acetate-18O2 readily forms [M+Na]+ ions and higher-order cluster species [26]. The isotopic labeling provides enhanced selectivity for oxidized lipid species when sodium-containing additives are employed [28].

Mass Spectral FeatureCharacteristic
Mass ShiftM+4
Molecular Ionm/z 86
Fragmentation PatternOxygen-containing fragments +4
Ionization ModeElectrospray ionization preferred
Cluster FormationSodiated clusters observed

The formation of cluster ions represents a significant analytical consideration in liquid chromatography-mass spectrometry applications [26]. Sodium acetate-18O2 readily participates in cluster formation with the general structure Na+(CH3COO-Na+)n, leading to characteristic fragmentation patterns with sequential losses of 82 atomic mass units corresponding to sodium acetate units [26].

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy of sodium acetate-18O2 exhibits distinctive features arising from oxygen-18 isotopic substitution [16] [18]. The oxygen-18 isotope induces measurable shifts in carbon-13 nuclear magnetic resonance signals, providing a powerful analytical tool for studying isotopic incorporation and exchange reactions [16]. These isotope-induced shifts enable direct monitoring of oxygen exchange processes in nearly continuous assay modes [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals specific isotopic shifts for the carboxyl carbon in acetate when oxygen-18 substitution occurs [16] [18]. The magnitude of these shifts depends on the number of oxygen-18 atoms incorporated and their proximity to the observed carbon nucleus [16]. For sodium acetate-18O2 with both carboxyl oxygens labeled, substantial isotopic shifts are observed in the carbon-13 spectrum [16].

The isotopic shift phenomenon facilitates kinetic studies of oxygen exchange reactions, particularly in aqueous environments where exchange with solvent water may occur [16] [18]. Proton nuclear magnetic resonance spectroscopy of sodium acetate-18O2 in deuterium oxide shows characteristic methyl group signals without significant isotopic perturbation [15]. The sodium ion environment influences the overall nuclear magnetic resonance characteristics through quadrupolar interactions [15].

Nuclear Magnetic Resonance ParameterObservation
Carbon-13 Isotopic ShiftMeasurable downfield shift
Exchange MonitoringReal-time kinetic analysis
Proton SignalsMinimal isotopic perturbation
Solvent EffectsDeuterium oxide compatible
Quantitative AnalysisIsotopic purity determination

Temperature-dependent nuclear magnetic resonance studies reveal information about molecular dynamics and exchange processes involving oxygen-18 labeled positions [16] [18]. The technique proves particularly valuable for investigating acid-catalyzed oxygen exchange reactions where sodium acetate-18O2 serves as a probe molecule [16].

Sodium Cluster Ion Formation in Analytical Systems

Sodium acetate-18O2 demonstrates significant propensity for cluster ion formation in analytical mass spectrometry systems, particularly under electrospray ionization conditions [26] [29]. These cluster ions adopt the general formula Na+(CH3COO-Na+)n, where multiple sodium acetate units associate through non-covalent interactions [26]. The formation mechanism involves incomplete electrophoretic separation during the electrospray process, resulting in unseparated ion pairs [26].

Hydrophilic interaction liquid chromatography systems promote extensive cluster ion formation due to the retention and subsequent elution of inorganic ions in high concentrations [26]. The resulting cluster ions produce intense chromatographic peaks that can interfere with analyte detection and complicate mass spectral interpretation [26]. Fragmentation of these clusters proceeds through sequential neutral losses of 82 atomic mass units, corresponding to sodium acetate units [26].

The isotopic labeling in sodium acetate-18O2 provides distinctive mass spectral signatures for cluster ions, enabling differentiation from natural abundance clusters [26]. This isotopic signature proves valuable for understanding cluster formation mechanisms and optimizing analytical conditions [26]. Ion mobility spectrometry reveals specific drift times for various cluster ion configurations [27].

Cluster Ion CharacteristicDescription
General FormulaNa+(CH3COO-Na+)n
Formation MechanismIncomplete electrophoretic separation
Fragmentation PatternSequential loss of 82 u
Chromatographic BehaviorIntense peaks in hydrophilic interaction liquid chromatography
Isotopic SignatureDistinctive mass shifts

Metal ion adduction studies demonstrate that sodium acetate solutions promote greater sodium incorporation compared to other sodium salts [29]. This enhanced incorporation capability influences protein and peptide ionization patterns in native mass spectrometry applications [29]. The cluster ion formation can be controlled through careful optimization of ionization source parameters and mobile phase composition [26].

Stability Parameters Under Various Environmental Conditions

Environmental stability of sodium acetate-18O2 depends critically on temperature, pH, and moisture conditions [20] [21] [31]. The compound demonstrates thermal stability up to its decomposition temperature above 300 degrees Celsius, making it suitable for elevated temperature applications [22]. However, prolonged exposure to high temperatures may promote isotopic exchange with atmospheric water vapor [20].

pH-dependent stability studies reveal that sodium acetate-18O2 maintains structural integrity across a wide pH range, with optimal stability observed in slightly alkaline conditions between pH 8.5 and 9.9 [22] [20]. Under strongly acidic conditions, enhanced oxygen exchange rates with solvent water may compromise isotopic integrity [20]. The exchange kinetics show temperature dependence with apparent activation energies typical of oxygen exchange processes [18].

Moisture sensitivity represents a significant stability consideration due to the hygroscopic nature of sodium acetate-18O2 [22]. Exposure to atmospheric humidity can lead to water uptake and potential isotopic dilution through exchange processes [22]. Storage protocols recommend maintenance under dry conditions with protection from light to preserve isotopic purity [22].

Environmental FactorStability Parameter
Temperature RangeStable to >300°C
pH StabilityOptimal pH 8.5-9.9
Moisture SensitivityHygroscopic
Light SensitivityStore in darkness
Oxygen Exchange RatepH and temperature dependent
Storage ConditionsDry, room temperature

Dates

Modify: 2023-08-15

Explore Compound Types